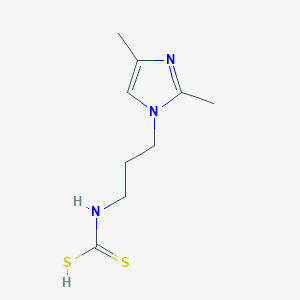
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is a chemical compound with the molecular formula C9H15N3S2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid typically involves the reaction of 2,4-dimethylimidazole with a suitable alkylating agent, followed by the introduction of the carbamodithioic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar structural features.
4-Methylimidazole: Another imidazole derivative with a methyl group at the 4-position.
1,3-Dimethylimidazole: An imidazole derivative with methyl groups at positions 1 and 3.
Uniqueness
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is unique due to the presence of the carbamodithioic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62103-30-4 |
|---|---|
Formule moléculaire |
C9H15N3S2 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
3-(2,4-dimethylimidazol-1-yl)propylcarbamodithioic acid |
InChI |
InChI=1S/C9H15N3S2/c1-7-6-12(8(2)11-7)5-3-4-10-9(13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |
Clé InChI |
ZIDIYRIZWUYTTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=N1)C)CCCNC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


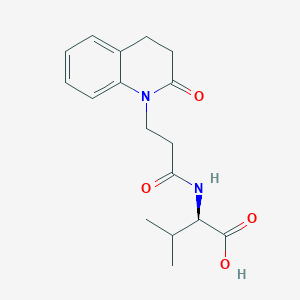
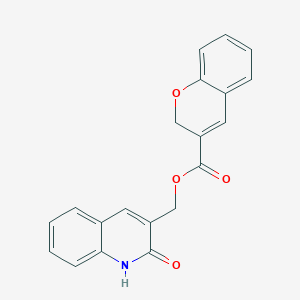
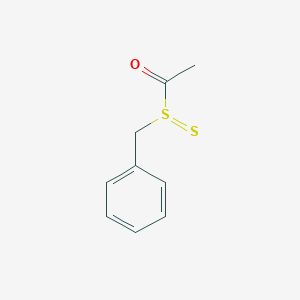
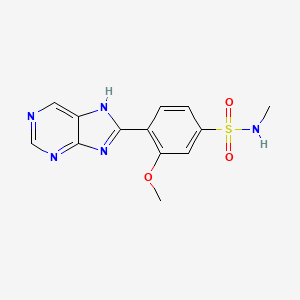
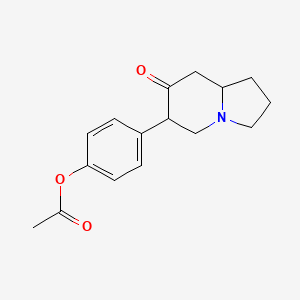

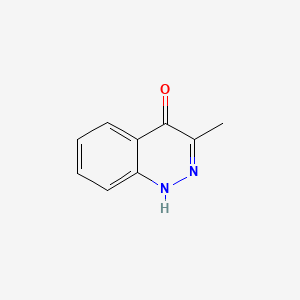
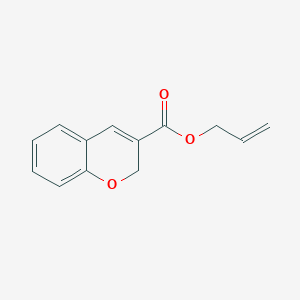

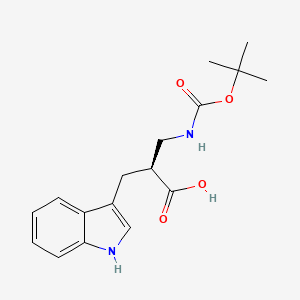
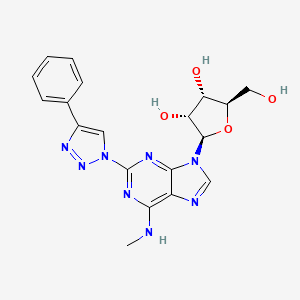

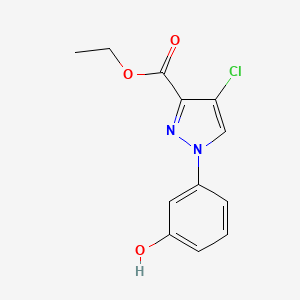
![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
